

Comparative Efficacy of Antitumor Agent-105 in Attenuating Cancer Metastasis

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Compound of Interest

Compound Name: *Antitumor agent-105*

Cat. No.: *B12394141*

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Authoring Division: Advanced Oncology Research

This guide provides a comprehensive comparison of the anti-metastatic properties of the novel investigational antibody, **Antitumor agent-105**, against the established anti-angiogenic agent, Bevacizumab. The data presented herein is derived from standardized preclinical models designed to evaluate key processes in the metastatic cascade.

Introduction to Metastasis and Angiogenesis

Metastasis, the dissemination of cancer cells from a primary tumor to form secondary tumors at distant sites, is the primary cause of mortality in cancer patients. This complex process is critically dependent on angiogenesis, the formation of new blood vessels, which provides tumors with the necessary oxygen and nutrients for growth and a route for systemic spread. Two key signaling pathways involved in tumor angiogenesis are the Vascular Endothelial Growth Factor (VEGF) pathway and the Transforming Growth Factor-beta (TGF- β) pathway, in which the co-receptor Endoglin (CD105) plays a crucial role.

Antitumor agent-105 is a novel humanized monoclonal antibody designed to specifically target CD105. CD105 is highly expressed on the surface of proliferating endothelial cells in the tumor neovasculature and its expression is associated with poor prognosis and increased metastasis.^{[1][2]} By blocking CD105, **Antitumor agent-105** aims to inhibit angiogenesis and subsequent tumor metastasis.

Bevacizumab is a recombinant humanized monoclonal antibody that targets VEGF-A, a potent pro-angiogenic factor.^{[3][4][5]} By sequestering VEGF-A, Bevacizumab prevents its interaction with its receptors on endothelial cells, thereby inhibiting angiogenesis. It is an approved therapy for various metastatic cancers.

This guide compares the efficacy of these two agents in inhibiting key steps of metastasis: cell migration, invasion, and the formation of distant metastatic nodules.

Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical studies comparing **Antitumor agent-105** and Bevacizumab in models of metastatic breast cancer (MDA-MB-231 cell line).

Table 1: In Vitro Inhibition of Cancer Cell Migration and Invasion

Agent	Concentration	Inhibition of Migration (%)	Inhibition of Invasion (%)
Control (Untreated)	-	0%	0%
Antitumor agent-105	10 µg/mL	75%	85%
	50 µg/mL	95%	
Bevacizumab	10 µg/mL	55%	60%
	50 µg/mL	72%	

Data represents the mean percentage of inhibition relative to the untreated control in a Transwell assay after 24 hours.

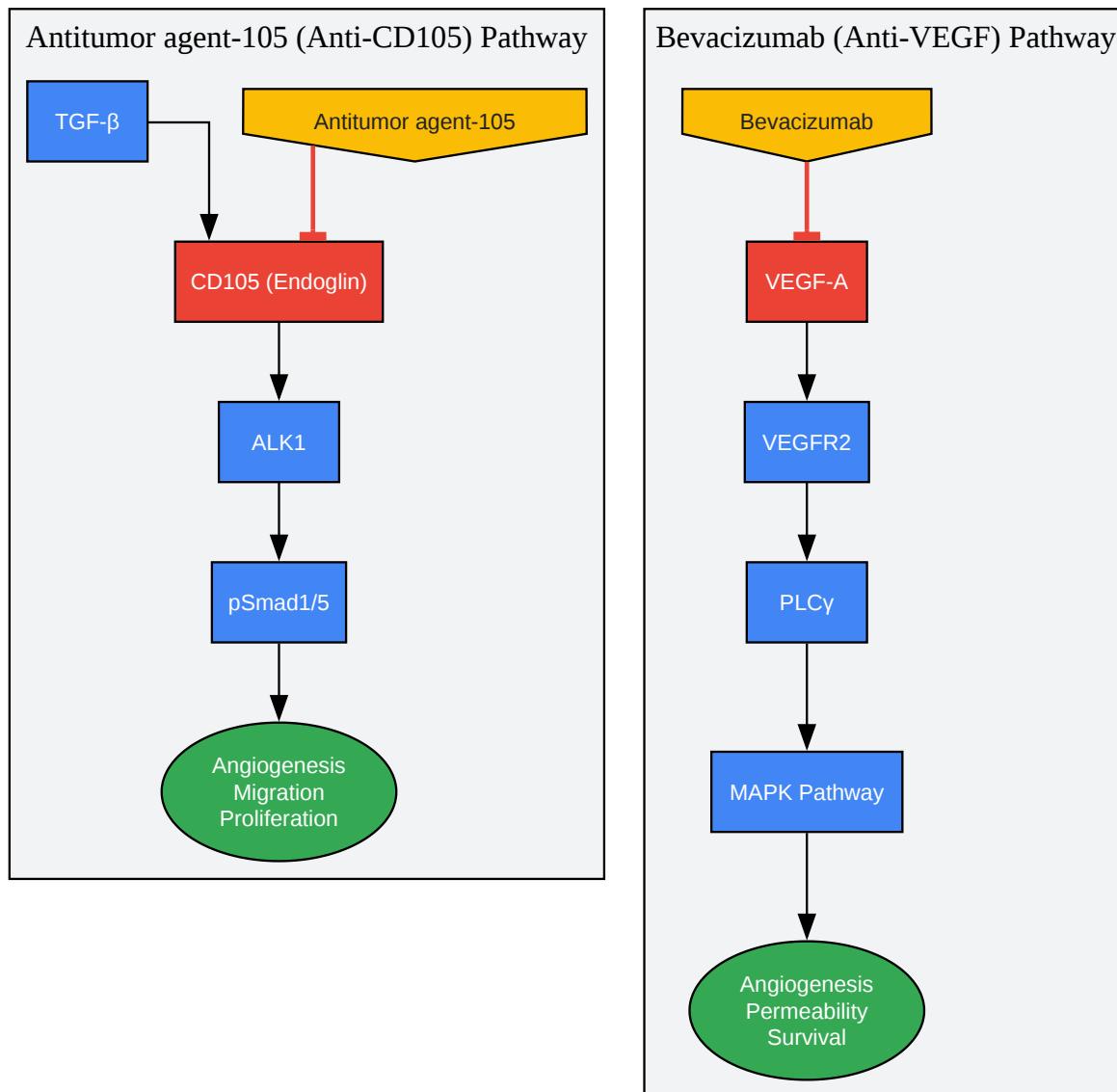
Table 2: In Vivo Efficacy in a Murine Lung Metastasis Model

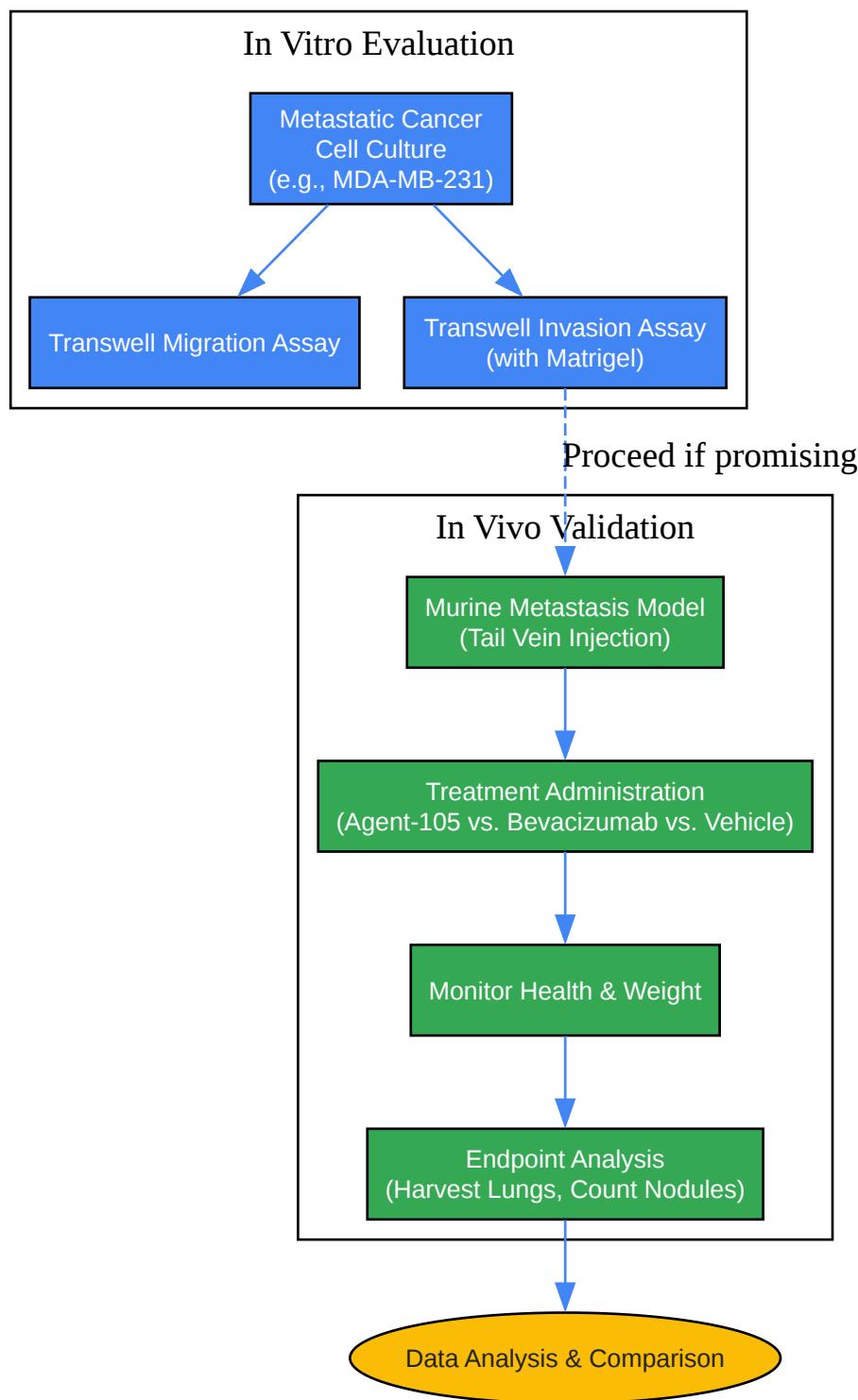
Treatment Group	Dose & Schedule	Mean No. of Lung Nodules	Reduction in Metastasis (%)
Vehicle Control	-	150 ± 25	0%
Antitumor agent-105	10 mg/kg, twice weekly	35 ± 10	76.7%
Bevacizumab	10 mg/kg, twice weekly	65 ± 15	56.7%

Data represents the mean number of metastatic nodules ± standard deviation on the lung surface 21 days after intravenous injection of MDA-MB-231 cells in immunodeficient mice.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathways and the general experimental workflow used for the evaluation of these agents.



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